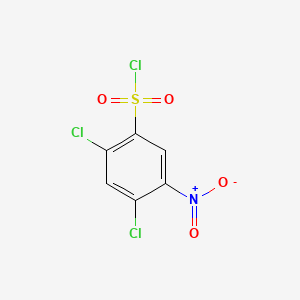

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride

描述

属性

IUPAC Name |

2,4-dichloro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQPQOPGTPNBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2,4-dichlorobenzene followed by sulfonation and chlorination. The reaction conditions often require the use of concentrated sulfuric acid and fuming nitric acid for nitration, followed by treatment with chlorosulfonic acid for sulfonation .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, often employing continuous flow reactors and advanced purification techniques .

化学反应分析

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.

Common reagents used in these reactions include sodium hydroxide, ammonia, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the preparation of sulfonamides and other bioactive compounds. For instance, it has been utilized to synthesize potent inhibitors for autotaxin, an enzyme linked to several diseases .

Case Study: Synthesis of Sulfonamides

In a study focused on developing novel autotaxin inhibitors, the compound was reacted with various amines to yield sulfonamide derivatives. The resulting compounds demonstrated significant biological activity against autotaxin, showcasing the utility of this compound in drug development .

Dye Manufacturing

The compound is also employed in the dye industry as a precursor for synthesizing various dyes, particularly those belonging to the triphenedioxazine series. Its functional groups allow for further chemical modifications that are essential in dye formulation .

Case Study: Dye Synthesis

Research indicated that using this compound as a starting material led to high yields of specific dyes through subsequent reactions with other aromatic compounds .

Organic Synthesis

In organic chemistry, this sulfonyl chloride is used as a reagent for introducing sulfonyl groups into organic molecules. It can facilitate the formation of sulfinic acids and other functionalized compounds through nucleophilic substitution reactions.

Example Reaction:

The compound can react with alcohols or amines under basic conditions to form corresponding sulfonamides or sulfinates .

作用机制

The mechanism of action of 2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared to four analogs with variations in substituent positions and halogens (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Findings

Fluorine substitution (e.g., 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) reduces molecular weight and may improve solubility in polar solvents but decreases thermal stability .

Synthetic Utility The target compound’s dual chlorine atoms enable selective functionalization at positions 2 and 4, whereas mono-chloro analogs (e.g., 2-chloro-5-nitrobenzenesulfonyl chloride) offer fewer reactive sites .

Safety and Handling

- This compound requires stringent storage conditions (-20°C ) due to its hygroscopic nature and hazards (H314: Causes severe skin burns) . In contrast, fluorinated analogs (e.g., 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) exhibit milder vapor pressure (0.0 mmHg at 25°C ) but similar toxicity profiles .

Research Implications

- Pharmaceutical Development: The nitro group’s electron-withdrawing effect in the target compound supports the synthesis of sulfonamide drugs with enhanced bioactivity compared to non-nitro analogs .

- Material Science : Fluorinated derivatives (e.g., 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) are prioritized for applications requiring lower molecular weight and higher solubility .

生物活性

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride is a sulfonamide derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor in various biochemical pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

The synthesis of this compound involves the reaction of chlorosulfonic acid with 2,4-dichloro-nitrobenzene. The resulting compound is a white solid with a melting point of approximately 116–118 °C . Its structure includes a sulfonyl chloride functional group, which is critical for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 2,4-dichlorophenyl moiety demonstrated notable activity against Mycobacterium tuberculosis with IC50 values around 2.03 μM . This suggests that modifications to the core structure can enhance efficacy against specific pathogens.

The mechanism by which this compound exerts its biological effects is primarily through inhibition of key enzymes involved in metabolic pathways. For example, it has been shown to interact with pantothenate synthetase in M. tuberculosis, inhibiting its activity and thereby disrupting the synthesis of essential metabolites required for bacterial survival .

Toxicity and Safety Profile

While the compound shows promise in various applications, it also presents significant toxicity concerns. Studies have reported that it can induce methaemoglobinaemia and has potential carcinogenic effects . The local lymph node assay indicated weak sensitization potential with an EC3 value of 20%, suggesting that while it may cause some allergic reactions, it is not highly sensitizing .

Table 1: Toxicity Data Summary

Case Studies

A notable case study involved the evaluation of structural analogs of this compound for their inhibitory effects on autotaxin (ATX), an enzyme implicated in various pathological conditions. The study found that modifications to the sulfonamide structure could significantly enhance inhibitory potency against ATX, with some derivatives achieving IC50 values as low as 9 nM .

常见问题

Basic Research Questions

Q. What is the optimal synthetic route for 2,4-dichloro-5-nitrobenzene-1-sulfonyl chloride, and how can yield be maximized?

- Methodology : React 2,4-dichloronitrobenzene with chlorosulfonic acid at 140°C for 2 hours. Cooling the mixture and dropwise addition to ice-water precipitates the crude product, which is purified via recrystallization from ethyl acetate (EtOAc) to achieve 73% yield .

- Key Variables : Elevated temperature (140°C) ensures complete sulfonation, while recrystallization in EtOAc enhances purity. Lower temperatures or shorter reaction times reduce yield due to incomplete conversion.

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical Techniques : ¹H NMR in DMSO-d₆ confirms aromatic proton environments: δ 7.95 ppm (ArH-3, singlet) and δ 8.44 ppm (ArH-5, singlet). Melting point analysis (116–118°C) further validates purity .

- Best Practices : Use high-field NMR (≥400 MHz) to resolve overlapping signals and ensure baseline separation for accurate integration.

Q. What safety protocols are critical when handling this compound?

- Handling Guidelines :

- Use corrosion-resistant PPE (gloves, goggles) due to its Hazard Class 8 designation.

- Conduct reactions in a fume hood to mitigate exposure to chlorosulfonic acid fumes and sulfonyl chloride vapors .

- Store in airtight containers under anhydrous conditions to prevent hydrolysis.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the sulfonyl chloride group?

- Mechanistic Insight : The nitro (-NO₂) and chloro (-Cl) groups are strong electron-withdrawing groups, activating the sulfonyl chloride toward nucleophilic substitution (e.g., with amines or alcohols). The meta-directing nature of -NO₂ directs nucleophiles to the 5-position, while steric hindrance from 2,4-dichloro substituents may slow kinetics .

- Experimental Design : Compare reaction rates with analogs lacking nitro or chloro groups using kinetic studies (e.g., HPLC monitoring).

Q. How can contradictions in reported synthetic yields be resolved when varying solvents or catalysts?

- Case Study : shows that for similar sulfonyl chlorides, solvents like dichloromethane (DCM) and catalysts (e.g., N-methylacetamide) impact selectivity. Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions.

- Resolution Strategy : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, DCM at 50°C may balance reactivity and side-product formation .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Stability Testing :

| Condition | Observation (48 hrs) | Method |

|---|---|---|

| Ambient humidity | Partial hydrolysis (~15%) | TLC vs. pure standard |

| Dry N₂ atmosphere | No degradation | ¹H NMR comparison |

- Recommendation : Store under inert gas with desiccants. Conduct accelerated aging studies at 40°C/75% RH to model long-term stability .

Q. Can this compound serve as a precursor for bioactive sulfonamide derivatives?

- Application Example : React with primary amines (e.g., aniline derivatives) in DCM at 0–20°C to form sulfonamides. These derivatives are explored for antimicrobial activity via agar diffusion assays .

- Optimization Tip : Use Schlenk techniques to exclude moisture, which competes with amine nucleophiles.

Data Contradiction Analysis

Q. Why do different synthetic methods for structurally related sulfonyl chlorides show conflicting yields?

- Root Cause :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。